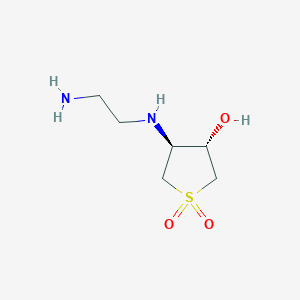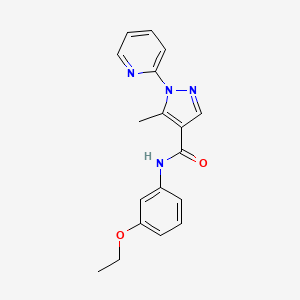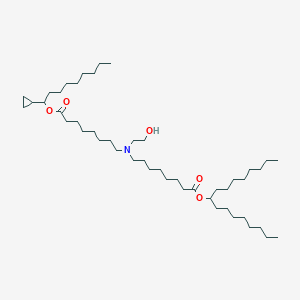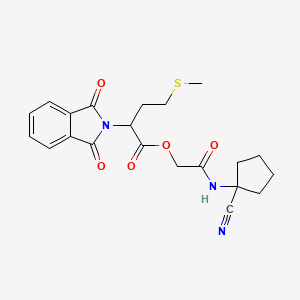
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a complex organic compound that features a tetrahydrothiophene ring with amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach might include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Hydroxyl Groups: Functionalization of the ring can be done through nucleophilic substitution or addition reactions, using reagents such as amines and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a thiol.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger structures.
Biology
In biological research, this compound might be studied for its potential as a biochemical probe or as a precursor to biologically active molecules. Its structural features could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of amino and hydroxyl groups suggests possible interactions with enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism by which (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or covalent modification.
類似化合物との比較
Similar Compounds
(3S,4S)-3-Amino-4-hydroxytetrahydrothiophene 1,1-dioxide: Lacks the 2-aminoethyl group.
(3S,4S)-3-((2-Hydroxyethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
The unique combination of functional groups in (3S,4S)-3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide allows for specific interactions and reactivity that might not be observed in similar compounds. This could make it particularly valuable in certain applications, such as targeted drug design or specialized material synthesis.
特性
分子式 |
C6H14N2O3S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
(3S,4S)-4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChIキー |
TVJAKFQXZATUHV-PHDIDXHHSA-N |
異性体SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)NCCN |
正規SMILES |
C1C(C(CS1(=O)=O)O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)
![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)

![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
![N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
